Cyclopentyl-[3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]sulfonylazetidin-1-yl]methanone
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Overview
Description
Cyclopentyl-[3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]sulfonylazetidin-1-yl]methanone is a complex organic compound that features a cyclopentyl group, a morpholine ring, and an oxadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl-[3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]sulfonylazetidin-1-yl]methanone typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids under dehydrative conditions.
Morpholine Ring Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions involving appropriate halogenated precursors.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
Final Coupling: The final step involves coupling the cyclopentyl group with the azetidinone core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, lead tetraacetate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions include oxidized derivatives of the oxadiazole ring, reduced sulfonyl groups, and various substituted morpholine derivatives .
Scientific Research Applications
Cyclopentyl-[3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]sulfonylazetidin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Cyclopentyl-[3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]sulfonylazetidin-1-yl]methanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole moiety and exhibit similar biological activities.
Morpholine Derivatives: Compounds with morpholine rings are known for their diverse pharmacological properties.
Uniqueness
Cyclopentyl-[3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]sulfonylazetidin-1-yl]methanone is unique due to its combination of a cyclopentyl group, morpholine ring, and oxadiazole moiety, which together contribute to its potent biological activities and potential therapeutic applications .
Properties
IUPAC Name |
cyclopentyl-[3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O5S/c1-11-17-18-15(25-11)14-10-24-7-6-20(14)26(22,23)13-8-19(9-13)16(21)12-4-2-3-5-12/h12-14H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZINUXGSDHKLQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2COCCN2S(=O)(=O)C3CN(C3)C(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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